molecular formula C13H16N2O4 B15319393 tert-Butyl (E)-(2-(2-nitrovinyl)phenyl)carbamate

tert-Butyl (E)-(2-(2-nitrovinyl)phenyl)carbamate

Cat. No.: B15319393
M. Wt: 264.28 g/mol
InChI Key: GZSNUMOXVJGFNN-CMDGGOBGSA-N
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Description

Tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a nitroethenyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-nitroethenyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed:

    Reduction: Formation of tert-butyl N-[2-(2-aminoethyl)phenyl]carbamate.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It may also be used in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The carbamate group can act as a protecting group, preventing unwanted reactions during synthesis. The phenyl ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    Tert-butyl N-[2-(2-aminoethyl)phenyl]carbamate: A reduced form of the compound with an amine group instead of a nitro group.

    Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate: A hydroxylated derivative with different reactivity and applications.

    Tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate: A brominated derivative used in further substitution reactions.

Uniqueness: Tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate is unique due to the presence of both nitro and carbamate groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-2-nitroethenyl]phenyl]carbamate

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-11-7-5-4-6-10(11)8-9-15(17)18/h4-9H,1-3H3,(H,14,16)/b9-8+

InChI Key

GZSNUMOXVJGFNN-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=C[N+](=O)[O-]

Origin of Product

United States

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